2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone
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Description
2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a thioether derivative of 1,3,4-oxadiazole, which is a heterocyclic compound that is widely used in drug discovery and development.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and characterization of related furan-2-yl and 1,3,4-oxadiazol-2-yl compounds involve various chemical processes. For instance, compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H[1,2,4]triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide, highlighting the versatility of furan derivatives in synthesizing oxadiazole compounds. These compounds were characterized by elemental analyses, IR, and 1H-NMR spectra, which confirmed their structures and provided insights into their thiol-thione tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).
Photoinduced Direct Oxidative Annulation
Research into the photoinduced direct oxidative annulation of compounds containing furan and thiophen-2-yl groups has led to the development of highly functionalized polyheterocyclic compounds. This process does not require transition metals or oxidants, demonstrating an efficient pathway to synthesize complex molecules including 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones, which are relevant to the study of oxadiazole derivatives (Jin Zhang et al., 2017).
Antibacterial Activity
Derivatives of 1,3,4-oxadiazoles have shown promising antibacterial activity against several strains of Staphylococcus aureus. Compounds synthesized by cyclization of N-acylhydrazones with acetic anhydride exhibited strong antibacterial properties, indicating their potential as new drug candidates. This suggests that the oxadiazole ring, often present in the structure of interest, can be integral to developing antibacterial agents (Oliveira et al., 2012).
Liquid Crystalline Properties
The incorporation of 1,3,4-oxadiazole, furan, and thiophene units into heterocyclic compounds has been explored for their liquid crystalline properties. These studies provide insights into how different heterocyclic rings influence the mesophase behavior of liquid crystals, which is essential for applications in displays and other electronic devices (Jie Han et al., 2009).
properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-5-2-3-7-17(10)12(18)9-21-14-16-15-13(20-14)11-6-4-8-19-11/h4,6,8,10H,2-3,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJBMVYOJNNAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329257 |
Source
|
Record name | 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49716154 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
749872-31-9 |
Source
|
Record name | 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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